molecular formula C14H14O3 B14659119 4-(4-Hydroxy-2-methylphenoxy)-2-methylphenol CAS No. 51857-43-3

4-(4-Hydroxy-2-methylphenoxy)-2-methylphenol

Cat. No.: B14659119
CAS No.: 51857-43-3
M. Wt: 230.26 g/mol
InChI Key: MXVPMDQKXQGMSV-UHFFFAOYSA-N
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Description

4-(4-Hydroxy-2-methylphenoxy)-2-methylphenol is an organic compound characterized by the presence of two phenolic groups connected via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxy-2-methylphenoxy)-2-methylphenol typically involves the reaction of 4-hydroxy-2-methylphenol with 2-methylphenol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the ether linkage .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxy-2-methylphenoxy)-2-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitro compounds.

Major Products Formed

Mechanism of Action

The mechanism by which 4-(4-Hydroxy-2-methylphenoxy)-2-methylphenol exerts its effects involves interactions with various molecular targets and pathways. The phenolic groups can donate hydrogen atoms, acting as antioxidants and neutralizing free radicals. This compound may also inhibit specific enzymes or signaling pathways, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Hydroxy-2-methylphenoxy)-2-methylphenol is unique due to its dual phenolic structure, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .

Properties

CAS No.

51857-43-3

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

4-(4-hydroxy-3-methylphenoxy)-3-methylphenol

InChI

InChI=1S/C14H14O3/c1-9-8-12(4-5-13(9)16)17-14-6-3-11(15)7-10(14)2/h3-8,15-16H,1-2H3

InChI Key

MXVPMDQKXQGMSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)OC2=CC(=C(C=C2)O)C

Origin of Product

United States

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